molecular formula C12H12OS2 B13081806 (4-Methylsulfanylthiophen-3-yl)-phenylmethanol

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol

Cat. No.: B13081806
M. Wt: 236.4 g/mol
InChI Key: ZKQPTVSDYVCEGB-UHFFFAOYSA-N
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Description

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is an organic compound that features a thiophene ring substituted with a methylsulfanyl group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylmethanol moiety can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenylmethyl derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

    Industry: Used in the development of materials with unique electronic and optical properties, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involving reactive oxygen species or sulfur metabolism, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylsulfanylphenyl)-phenylmethanol
  • (4-Methylsulfanylthiophen-2-yl)-phenylmethanol
  • (4-Methylsulfanylthiophen-3-yl)-methylmethanol

Uniqueness

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the specific positioning of the methylsulfanyl group on the thiophene ring and the presence of the phenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12OS2

Molecular Weight

236.4 g/mol

IUPAC Name

(4-methylsulfanylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

InChI Key

ZKQPTVSDYVCEGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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